molecular formula C8H3BrClF3O2 B13340921 2-(4-Bromo-3-chloro-2-fluorophenyl)-2,2-difluoroacetic acid

2-(4-Bromo-3-chloro-2-fluorophenyl)-2,2-difluoroacetic acid

Cat. No.: B13340921
M. Wt: 303.46 g/mol
InChI Key: DQPLECNRTGHXQB-UHFFFAOYSA-N
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Description

2-(4-Bromo-3-chloro-2-fluorophenyl)-2,2-difluoroacetic acid is a chemical compound known for its unique structural properties It contains bromine, chlorine, and fluorine atoms attached to a phenyl ring, making it a halogenated aromatic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-3-chloro-2-fluorophenyl)-2,2-difluoroacetic acid typically involves multiple steps. One common method starts with the halogenation of a phenyl ring, followed by the introduction of fluorine atoms. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-3-chloro-2-fluorophenyl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenyl derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

2-(4-Bromo-3-chloro-2-fluorophenyl)-2,2-difluoroacetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-(4-Bromo-3-chloro-2-fluorophenyl)-2,2-difluoroacetic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The halogen atoms on the phenyl ring can influence the compound’s binding affinity and specificity, affecting various biochemical pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-chloro-2-fluorophenylboronic acid
  • 4-Bromo-3-chloro-2-fluorophenylboronic acid pinacol ester

Uniqueness

Compared to similar compounds, 2-(4-Bromo-3-chloro-2-fluorophenyl)-2,2-difluoroacetic acid stands out due to its difluoroacetic acid moiety, which imparts unique chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability.

Properties

Molecular Formula

C8H3BrClF3O2

Molecular Weight

303.46 g/mol

IUPAC Name

2-(4-bromo-3-chloro-2-fluorophenyl)-2,2-difluoroacetic acid

InChI

InChI=1S/C8H3BrClF3O2/c9-4-2-1-3(6(11)5(4)10)8(12,13)7(14)15/h1-2H,(H,14,15)

InChI Key

DQPLECNRTGHXQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(C(=O)O)(F)F)F)Cl)Br

Origin of Product

United States

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